Cinchonidine is a natural product found in Cinchona calisaya, Cinchona, and other organisms with data available.
Cinchonidine
CAS No.: 485-71-2
Cat. No.: VC21315425
Molecular Formula: C19H22N2O
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 485-71-2 |
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Molecular Formula | C19H22N2O |
Molecular Weight | 294.4 g/mol |
IUPAC Name | (R)-[(4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol |
Standard InChI | InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18?,19+/m0/s1 |
Standard InChI Key | KMPWYEUPVWOPIM-CZHSWUJBSA-N |
Isomeric SMILES | C=C[C@H]1CN2CC[C@H]1CC2[C@@H](C3=CC=NC4=CC=CC=C34)O |
SMILES | C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O |
Canonical SMILES | C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O |
Melting Point | 210.5 °C |
Chemical Structure and Properties
Cinchonidine is characterized by the molecular formula C₁₉H₂₂N₂O with a molecular weight of 294.391 g/mol. Structurally, it belongs to the cinchona alkaloid class, featuring a quinoline moiety linked to an azabicyclo[2.2.2]octane system. The IUPAC name for cinchonidine is {5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(quinolin-4-yl)methanol .
A distinguishing feature of cinchonidine is its stereochemistry. It is a diastereoisomer of cinchonine, with the same stereochemistry as quinine. Specifically, cinchonidine is described as 8-epi-Cinchonan in which a hydrogen at position 9 is substituted by a hydroxy group in the R configuration .
Table 1: Physical and Chemical Properties of Cinchonidine
Cinchonidine appears as white to cream crystalline powder or fine, colorless needles. It is soluble in organic solvents such as ethanol, chloroform, and methanol, but exhibits poor water solubility. The compound is light-sensitive and should be stored in light-resistant containers under ambient conditions .
Natural Sources and Extraction
Cinchonidine occurs naturally in several plant species, predominantly in the bark of various Cinchona species belonging to the Rubiaceae family. The primary source is Cinchona officinalis, although it is also found in other species including Cinchona calisaya, Cinchona succirubra, and Cinchona pubescens. Additionally, cinchonidine has been detected in Gongronema latifolium, expanding its known natural distribution .
The extraction of cinchonidine from natural sources typically involves processing the bark of Cinchona trees. Traditional extraction methods include acid-base extraction procedures, where the alkaloids are first solubilized in acidic conditions, followed by basification and organic solvent extraction. Modern purification techniques employ chromatographic methods to separate cinchonidine from other alkaloids present in the crude extract .
Chemical Synthesis Methods
While natural extraction remains an important source of cinchonidine, synthetic approaches have been developed to produce the compound through laboratory methods. One notable synthetic route is the bioinspired synthesis using cascade reactions, as described by Liu et al. in 2018 .
This synthetic approach combines cascade reactions and bioinspired transformations to achieve an efficient asymmetric synthesis of cinchonidine. Key steps in this synthesis include:
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A visible-light-induced photoredox radical cascade reaction to efficiently access the tetracyclic monoterpenoid indole alkaloid core
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A practical biomimetic cascade rearrangement for the indole to quinoline transformation
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Application of stereoselective chemical transformations to ensure proper stereochemistry
The development of this synthetic route represents a significant advancement in accessing cinchonidine through chemical synthesis, providing an alternative to natural extraction. The approach demonstrates the application of modern synthetic methodologies, including photocatalysis and biomimetic transformations, to construct complex natural products efficiently .
Further research in this area continues to explore new synthetic methodologies aimed at improving yield, stereoselectivity, and sustainability of cinchonidine production.
Pharmacological Activities
Antimalarial Activity
Historically, cinchonidine's most recognized pharmacological application has been its antimalarial activity. Along with other cinchona alkaloids, cinchonidine has demonstrated efficacy against Plasmodium species, the causative agents of malaria. This traditional application remains relevant, particularly in regions where access to modern antimalarial drugs is limited .
The antimalarial mechanism of cinchonidine is similar to that of other cinchona alkaloids, primarily involving interference with the parasite's hemozoin formation process. By preventing the detoxification of heme in the parasite, cinchonidine creates toxic conditions within the Plasmodium organism, leading to its death .
Neurological Effects
Cinchonidine has been identified as an inhibitor of serotonin transporter (SERT), with varying potency across different SERT variants. Research has quantified the inhibitory potency as follows:
Table 2: Inhibitory Potency of Cinchonidine on SERT Variants
SERT Variant | Ki Value (μM) |
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dSERT | 330 |
hSERT | 4.2 |
hSERT I172M | 36 |
hSERT S438T | 196 |
hSERT Y95F | 15 |
These findings indicate that cinchonidine may have potential applications in neurological conditions involving serotonergic mechanisms, although its inhibitory effect is relatively weak compared to selective serotonin reuptake inhibitors (SSRIs) used clinically .
Ototoxicity Protection
Recent research has uncovered a protective role for cinchonidine against cisplatin-induced ototoxicity. Cisplatin, a widely used chemotherapeutic agent, often causes hearing loss as a side effect due to damage to cochlear hair cells and spiral ganglion neurons. Studies have demonstrated that pretreatment with cinchonidine significantly attenuates this damage through several mechanisms:
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Increasing cell viability in cisplatin-treated HEI-OC1 cells
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Reducing mitochondrial dysfunction and reactive oxygen species (ROS) accumulation
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Activating the PI3K-AKT signaling pathway
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Downregulating the expression of cleaved caspase-3, a marker of apoptosis
This protective effect suggests potential clinical applications for cinchonidine as an adjunctive therapy to prevent or reduce hearing loss in patients receiving cisplatin treatment .
Other Biological Activities
While research on cinchonidine is less extensive than on some other cinchona alkaloids, emerging evidence suggests additional biological activities that warrant further investigation:
These preliminary findings highlight the need for further research to fully characterize the pharmacological profile of cinchonidine and its potential therapeutic applications beyond its traditional antimalarial use.
Applications in Organic Chemistry
Beyond its pharmacological significance, cinchonidine has established a prominent role in organic chemistry, particularly in asymmetric synthesis and catalysis. Its unique stereochemical properties make it valuable for directing chirality in chemical reactions .
Cinchonidine serves as a versatile chiral auxiliary and catalyst in various organic transformations, including:
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Asymmetric hydrogenation: Cinchonidine-modified platinum catalysts have been employed for the enantioselective hydrogenation of α-ketoesters and related substrates.
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Asymmetric alkylation: The compound has been utilized as a chiral phase-transfer catalyst in asymmetric alkylation reactions.
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Racemic resolution: Cinchonidine is effective in the resolution of racemic mixtures through selective crystallization of diastereomeric salts.
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Organocatalytic reactions: Functioning as an organocatalyst, cinchonidine can facilitate various asymmetric transformations, including Michael additions and aldol reactions .
These applications highlight cinchonidine's importance in the synthesis of enantiomerically pure compounds, which is particularly valuable in pharmaceutical development where stereochemical purity often impacts biological activity .
Current Research and Future Prospects
The research landscape surrounding cinchonidine continues to evolve, with several promising directions emerging in recent years:
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Development of novel synthetic methodologies: The 2018 bioinspired synthesis by Liu et al. represents an important advancement in cinchonidine synthesis. Ongoing research aims to further refine synthetic approaches, focusing on improved efficiency, sustainability, and scalability .
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Exploration of new pharmacological applications: The protective effect against cisplatin-induced ototoxicity opens new possibilities for cinchonidine in supportive cancer care. Further investigation of this and other potential therapeutic applications remains an active area of research .
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Design of cinchonidine derivatives: Structure-activity relationship studies and the development of cinchonidine derivatives with enhanced pharmacological properties represent a promising research direction.
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Applications in asymmetric catalysis: Continued exploration of cinchonidine's capabilities in catalyzing asymmetric transformations, particularly under green chemistry conditions, represents an important focus area .
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Combination with other therapeutic agents: Investigation of potential synergistic effects when cinchonidine is combined with other drugs, particularly in the context of antimalarial therapy and cancer treatment.
These research directions highlight the multifaceted nature of cinchonidine research, spanning synthetic organic chemistry, medicinal chemistry, and pharmacology.
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